1-Amino-3-methylquinazoline-2,4(1H,3H)-dione

Quinazolinedione Antibacterial Structure-Activity Relationship

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic small molecule (MW 191.19, formula C9H9N3O2) within the quinazoline-2,4-dione class. Its core structure features an amino group at the N1 position and a methyl substituent at N3, a substitution pattern that distinguishes it from the more extensively researched 3-aminoquinazoline-2,4-dione antibacterials.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 159850-22-3
Cat. No. B071076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylquinazoline-2,4(1H,3H)-dione
CAS159850-22-3
Synonyms1-Amino-3-methyl-1H-quinazoline-2,4-dione
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N(C1=O)N
InChIInChI=1S/C9H9N3O2/c1-11-8(13)6-4-2-3-5-7(6)12(10)9(11)14/h2-5H,10H2,1H3
InChIKeyKCZYTLOHLYZBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-methylquinazoline-2,4(1H,3H)-dione (CAS 159850-22-3): A Structurally Distinctive Quinazolinedione Scaffold


1-Amino-3-methylquinazoline-2,4(1H,3H)-dione is a synthetic heterocyclic small molecule (MW 191.19, formula C9H9N3O2) within the quinazoline-2,4-dione class . Its core structure features an amino group at the N1 position and a methyl substituent at N3, a substitution pattern that distinguishes it from the more extensively researched 3-aminoquinazoline-2,4-dione antibacterials . While the broader quinazolinedione scaffold is recognized for inhibiting bacterial DNA gyrase and topoisomerase IV, the public bioactivity profile of this specific N1‑amino‑N3‑methyl derivative remains largely uncharacterized, with no peer‑reviewed head‑to‑head comparisons against close analogs yet identified .

Structurally differentiated by N1‑amino substitution pattern, not found in typical 3‑aminoquinazolinedione antibacterials
Bioactivity and target‑engagement profile remain largely uncharacterized; no MIC or enzyme inhibition data are publicly available
Suitable for exploratory SAR expansion, phenotypic probe development, and scaffold‑hopping programs where novel IP is sought

Why 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione Cannot Be Interchanged with Other Amino-Quinazolinediones


The amino-quinazolinedione pharmacophore is highly sensitive to the position and nature of substituents. In the well‑established 3‑aminoquinazoline‑2,4‑dione series (e.g., PD 0305970), antibacterial potency depends critically on the 3‑amino group and a complex pattern of ring substitutions that together govern gyrase/topoisomerase inhibition and the ability to overcome fluoroquinolone resistance . By contrast, 1‑amino‑3‑methylquinazoline‑2,4(1H,3H)‑dione places the amino group at N1 and adds a simple methyl at N3, a fundamentally different electronic and steric environment. Making procurement decisions based solely on the quinazolinedione core—ignoring the 1‑amino and 3‑methyl substitution pattern—risks selecting a compound with a completely distinct target profile, selectivity, and physicochemical properties.

  • Amino group relocation from N3 to N1, combined with N3‑methyl, fundamentally alters electronic and steric environment; target and selectivity profiles may not transfer from 3‑amino analogs.
  • Quinazolinedione core‑based selection ignores substitution‑pattern‑dependent gyrase/topoisomerase inhibition; resistance‑bypass ability cannot be inferred.
  • Absence of fluorine and lower molecular weight may shift physicochemical properties, but experimental logP, solubility, and permeability remain unmeasured.

Quantitative Differentiation Evidence for 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione


N1-Amino Substitution: A Rare Structural Motif with Unknown Biological Consequences

The N1‑amino motif is historically rare in quinazoline‑2,4‑dione chemistry. The first reported synthesis of a 1‑aminoquinazoline‑2,4‑dione was described only in 2001, highlighting the synthetic challenge associated with this substitution pattern . The more common 3‑aminoquinazoline‑2,4‑diones (e.g., PD 0305970) exhibit potent antibacterial activity with MIC₉₀ values of 0.03–0.5 µg/mL against Gram‑positive pathogens . No equivalent MIC, enzyme inhibition, or selectivity data have been published for the N1‑amino‑N3‑methyl derivative, making its biological differentiation from 3‑amino analogs an open question. This evidence gap represents both a risk and an opportunity for programs seeking novel intellectual property.

N1‑Amino motif vs. 3‑amino series
Class‑level inference
Target compound: no MIC data available. Comparator PD 0305970 (3‑amino) MIC₉₀ 0.03–0.5 µg/mL against Gram‑positives.
Antibacterial potency remains unvalidated; de novo profiling is required for any gyrase/topoisomerase IV hypothesis.
Synthetic accessibility reported; biological differentiation from 3‑amino analogs is an open question.
Quinazolinedione Antibacterial Structure-Activity Relationship

Quinolone-Resistance Bypass Potential: A Class-Level Feature Not Yet Demonstrated for This Compound

Quinazoline‑2,4‑diones as a class, exemplified by PD 0305970, retain activity against quinolone‑resistant strains by targeting gyrB/parE rather than gyrA/parC, with MIC₉₀ values 4‑ to 512‑fold lower than those of ciprofloxacin and levofloxacin against multidrug‑resistant Gram‑positive isolates . 3‑Aminoquinazoline‑2,4‑diones similarly demonstrate a lack of cross‑resistance with quinolone‑resistant DNA gyrase mutants . Whether the N1‑amino‑N3‑methyl substitution pattern preserves or enhances this resistance‑bypass phenotype has not been reported. This compound's value proposition for anti‑resistance screening therefore remains unvalidated.

Resistance bypass potential
Class‑level inference
Target compound: no resistance data. Comparator PD 0305970: 4‑ to 512‑fold lower MIC₉₀ than fluoroquinolones against quinolone‑resistant isolates.
Resistance‑overcoming phenotype not demonstrated; class‑level evidence does not yet extend to this substitution pattern.
Reports show 3‑amino derivatives retain activity via gyrB/parE targeting; N1‑amino variant requires validation.
Fluoroquinolone Resistance DNA Gyrase Topoisomerase IV

Differentiation from Fluorinated Quinazolinediones: Absence of Fluorine May Alter Physicochemical Profile

Advanced antibacterial quinazolinediones such as PD 0305970 incorporate fluorine and methoxy substituents that enhance potency and pharmacokinetics (e.g., C‑6‑fluoro, C‑8‑methoxy). The absence of halogenation in 1‑amino‑3‑methylquinazoline‑2,4(1H,3H)‑dione (C9H9N3O2, MW 191.19) results in a lower molecular weight and predicted higher aqueous solubility than PD 0305970 (MW ~391) . However, no experimental logP, solubility, or permeability measurements have been published, meaning any claims of superior physicochemical properties are speculative.

Physicochemical differentiation
Supporting evidence
Target MW 191.19; no experimental logP or solubility. Comparator PD 0305970 MW ~391, fluorinated, with measured ADME properties.
Lower MW and absence of halogenation may suggest altered ADME profile, but experimental confirmation is needed before procurement decisions.
Any claims of superior solubility or CNS penetration require dedicated assay data.
Lipophilicity Drug Likeness Quinazolinedione

Scientifically Justified Application Scenarios for 1-Amino-3-methylquinazoline-2,4(1H,3H)-dione


Chemical Biology Probe Development for Target Identification

Given the absence of characterized bioactivity, this compound is best deployed as a chemical probe in phenotypic screening campaigns where novel mechanisms of action are sought. Its structural divergence from well‑studied 3‑aminoquinazolinediones may yield distinct target engagement profiles in unbiased cell‑based or biochemical assays.

Scaffold‑Hopping in Antibacterial Lead Optimization

For programs seeking to replace the 3‑aminoquinazolinedione core with a novel scaffold while retaining or improving gyrase/topoisomerase inhibition, the N1‑amino‑N3‑methyl substitution pattern offers a genuine scaffold‑hop. Its evaluation alongside established analogs like PD 0305970 may reveal differential resistance profiles and intellectual property opportunities.

Structure–Activity Relationship (SAR) Expansion of Quinazolinedione Libraries

The rarity of 1‑amino substitution in the quinazolinedione literature makes this compound a valuable addition to focused libraries designed to explore the SAR around the N1 position. Its procurement enables systematic comparison with 3‑amino and 1‑unsubstituted analogs to delineate the contribution of the N1‑amino group to potency, selectivity, and ADMET properties.

Application
Selection Property
Validation Focus
Chemical biology probe development
Structurally novel N1‑amino motif
De novo target engagement and phenotypic profiling
Scaffold‑hopping in antibacterial lead optimization
Substitution pattern divergence from 3‑amino series
Comparative MIC & resistance profiling vs. PD 0305970
SAR expansion of quinazolinedione libraries
Access to rare N1‑substitution space
Systematic SAR around N1‑amino group & ADMET properties
All applications require experimental bioactivity data; class-level inferences do not guarantee target engagement.
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